Home > Products > Screening Compounds P71237 > 1-(2-fluorobenzoyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide
1-(2-fluorobenzoyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide -

1-(2-fluorobenzoyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide

Catalog Number: EVT-6135108
CAS Number:
Molecular Formula: C21H19FN4O2
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate (10f phosphate)

Compound Description: 10f phosphate is a teraryl oxazolidinone compound exhibiting potent antibacterial activity against various bacteria, including MRSA. [] Notably, 10f phosphate demonstrates a superior safety profile compared to linezolid, with reduced bone marrow suppression and high oral bioavailability. []

Relevance: While sharing the 1H-pyrazol-1-yl group with 1-(2-fluorobenzoyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide, 10f phosphate belongs to the oxazolidinone class of antibiotics. It highlights the potential of incorporating the pyrazole moiety within different pharmacophores to target distinct therapeutic areas, in this case, bacterial infections. []

1-[2-Fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063)

Compound Description: TAK-063 is a highly potent and selective phosphodiesterase 10A (PDE10A) inhibitor with favorable pharmacokinetic properties, including high brain penetration. [] It effectively elevates striatal cAMP and cGMP levels in mice, exhibiting potent antipsychotic effects by suppressing PCP-induced hyperlocomotion. []

Relevance: Similar to 1-(2-fluorobenzoyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide, TAK-063 contains both a fluorine atom and the 1H-pyrazol-1-yl substituent on a phenyl ring. [] This structural similarity suggests that incorporating a fluorine atom in 1-(2-fluorobenzoyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide might influence its binding affinity and selectivity for potential targets.

2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

Compound Description: OSU-03012 is a celecoxib derivative that acts as a potent phosphoinositide-dependent kinase-1 (PDK-1) inhibitor. [, ] It effectively prevents the oncogenic transcription factor YB-1 from inducing EGFR expression in basal-like breast cancer cells. [] OSU-03012 exhibits significant antiproliferative effects in vitro and in vivo, inhibiting tumor growth and inducing apoptosis. [] Additionally, it has been shown to directly target p21-activated kinase (PAK). []

Relevance: OSU-03012 and 1-(2-fluorobenzoyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide share the 1H-pyrazol-1-ylphenyl pharmacophore. [, ] This commonality highlights the versatility of this structural motif in drug design and its potential application in developing therapeutics targeting diverse pathways.

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist identified as a potential backup for clopidogrel. [] It demonstrates exceptional potency in inhibiting ADP-induced platelet aggregation, exhibiting potent antiplatelet and antithrombotic activities in vivo. []

Relevance: SAR216471 highlights the significance of the 1H-pyrazol-1-yl substituent, which is also present in 1-(2-fluorobenzoyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide. [] Although targeting a different receptor, SAR216471 emphasizes the potential of this specific pyrazole moiety in developing drugs with antiplatelet and antithrombotic properties.

N-[(4-{(1S)-1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)

Compound Description: MK-0893 acts as a potent and selective glucagon receptor antagonist. [] Its high binding affinity and functional activity effectively blunt glucagon-induced glucose elevation in preclinical models. [] MK-0893 exhibits favorable biological and pharmacokinetic properties, making it a promising candidate for treating type II diabetes. []

Relevance: Similar to 1-(2-fluorobenzoyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide, MK-0893 features the 1H-pyrazol-1-yl group, albeit with a more complex substitution pattern on the pyrazole ring. [] This structural comparison underscores the relevance of the 1H-pyrazol-1-yl moiety in medicinal chemistry, particularly in targeting GPCRs like the glucagon receptor.

2-(3-Phenyl-1H-pyrazol-1-yl)-nicotinamides

Compound Description: This class of compounds represents potent and reversible calpain inhibitors, displaying high selectivity over cathepsins, other proteases, and receptors. [] Their efficacy in preclinical models of Alzheimer's disease (AD) suggests a potential therapeutic application in treating neurodegenerative disorders. []

Relevance: The 2-(3-phenyl-1H-pyrazol-1-yl)-nicotinamides share the core structure of the 3-phenyl-1H-pyrazol-1-yl group with 1-(2-fluorobenzoyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide. [] Despite variations in the substituents and their positions, this shared core structure emphasizes its significance in achieving biological activity.

Properties

Product Name

1-(2-fluorobenzoyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide

IUPAC Name

1-(2-fluorobenzoyl)-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide

Molecular Formula

C21H19FN4O2

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C21H19FN4O2/c22-18-9-2-1-8-17(18)21(28)25-12-4-10-19(25)20(27)24-15-6-3-7-16(14-15)26-13-5-11-23-26/h1-3,5-9,11,13-14,19H,4,10,12H2,(H,24,27)

InChI Key

OPLWSPAHWGOZDD-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)N4C=CC=N4

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)N4C=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.